N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-19-10-7-16(8-11-19)13-14-23-20(26)12-9-18-15-29-22(24-18)25-21(27)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZPUYXOXHOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group can be introduced via an amidation reaction, where the amine group of the thiazole derivative reacts with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxyphenethylamine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound shares a benzamide-thiazole scaffold with several analogs, but substituent differences critically modulate its properties. Key comparisons include:
a) N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)
- Molecular Formula : C₂₂H₂₄N₆O₂S (MW: 460.5 g/mol).
- Key Differences : Replaces the 4-methoxyphenethyl group with a 4-methylpiperazinylmethyl-pyridinyl moiety.
- Pyridinyl substitution may enhance metal coordination in enzymatic targets .
b) N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Molecular Formula : C₂₁H₂₁FN₄O₂S (MW: 412.5 g/mol).
- Key Differences: Substitutes 4-methoxyphenethyl with 4-(dimethylamino)phenyl and replaces benzamide with 4-fluorobenzamide.
- Implications: The dimethylamino group increases lipophilicity, while the fluorine atom may enhance metabolic stability and membrane permeability .
c) N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d)
- Molecular Formula: Not explicitly provided (MW: N/A).
- Key Differences : Incorporates a sulfamoylphenyl group and a propen-1-yl linker.
Physicochemical and Spectral Properties
- Spectral Trends : Amide C=O stretches (~1660–1682 cm⁻¹) and aromatic proton shifts (δ 7.2–8.1 ppm) are consistent across analogs. Methoxy groups in the target compound and 3d show distinct OCH₃ signals at δ ~3.8 ppm in ¹H NMR .
Biological Activity
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring and a benzamide moiety, which are critical for its biological activity. It has a molecular formula of and a molecular weight of approximately 364.48 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2S |
| Molecular Weight | 364.48 g/mol |
| CAS Number | 1021256-54-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study: In Vitro Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Preliminary assays indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole moiety is believed to play a crucial role in these interactions, facilitating binding to target proteins involved in cell signaling pathways.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields. The process typically includes:
- Formation of the Thiazole Ring : Achieved through cyclization reactions.
- Introduction of the Benzamide Group : Reaction with benzoyl chloride derivatives.
- Final Coupling : Involves coupling with amine precursors under controlled conditions.
Comparative Studies
Comparative studies with similar compounds have indicated that modifications to the thiazole or benzamide moieties can significantly influence biological activity. For instance, substituting different functional groups may enhance potency or selectivity towards specific biological targets.
Table 2: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
